(2R,3R)-3-Nonyloxirane-2-carboxamide
Description
(2R,3R)-3-Nonyloxirane-2-carboxamide is a chiral epoxide derivative featuring a nonyl (C₉H₁₉) substituent at the 3-position of the oxirane ring and a carboxamide group at the 2-position. The (2R,3R) stereochemistry is critical to its spatial arrangement, influencing intermolecular interactions, reactivity, and biological activity. Epoxides of this class are widely studied as intermediates in organic synthesis and for their pharmacological relevance, particularly in the construction of anthranilic acid and oxalamide derivatives .
Properties
CAS No. |
123888-99-3 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(2S,3S)-3-nonyloxirane-2-carboxamide |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-9-10-11(15-10)12(13)14/h10-11H,2-9H2,1H3,(H2,13,14)/t10-,11-/m0/s1 |
InChI Key |
ZBELYHDTXFXIPO-QWRGUYRKSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H]1[C@H](O1)C(=O)N |
Canonical SMILES |
CCCCCCCCCC1C(O1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Nonyloxirane-2-carboxamide typically involves the epoxidation of an appropriate alkene precursor followed by the introduction of the carboxamide group. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the alkene. The subsequent step involves the reaction of the epoxide with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of (2R,3R)-3-Nonyloxirane-2-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Nonyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxiranes, diols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3R)-3-Nonyloxirane-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Nonyloxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Key analogs and their structural differences are summarized in Table 1.
Key Observations:
- In contrast, chlorophenyl and nitrophenyl groups enable π-π stacking and hydrogen bonding, as seen in the crystal structure of the chlorophenyl analog .
- Stereochemical Influence: The (2R,3R) configuration ensures a trans-diaxial arrangement of substituents, as observed in ethyl and chlorophenyl analogs. This configuration stabilizes intramolecular interactions, such as the weak N–H⋯O hydrogen bond in the chlorophenyl derivative .
Physicochemical Properties
- Melting Points: Ethyl-substituted analogs exhibit moderate melting points (87–89°C) due to balanced hydrophobic and polar interactions . The nonyl variant is expected to have a lower melting point owing to increased alkyl chain flexibility and reduced crystal lattice stability.
- Crystallography: The chlorophenyl analog crystallizes in an orthorhombic system (space group P2₁2₁2₁) with a dihedral angle of 76.27° between aromatic rings, stabilized by intermolecular N–H⋯O bonds . The nonyl compound’s long alkyl chain may disrupt such packing, favoring amorphous or layered structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
